3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position.
Amidation: The final step involves the reaction of the acetylated indole with 1,5-dimethylhexylamine under appropriate conditions to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)butanamide: A similar compound with a butanamide group instead of a propanamide group.
3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)pentanamide: Another analog with a pentanamide group.
Uniqueness
3-(3-acetyl-1H-indol-1-yl)-N-(1,5-dimethylhexyl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H30N2O2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(6-methylheptan-2-yl)propanamide |
InChI |
InChI=1S/C21H30N2O2/c1-15(2)8-7-9-16(3)22-21(25)12-13-23-14-19(17(4)24)18-10-5-6-11-20(18)23/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,22,25) |
InChI Key |
RDYAAEDQCOASAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCN1C=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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